

Butyl(2-ethylhexyl)dimethylammonium chloride structural analysis

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Compound of Interest

Compound Name:	Butyl(2-ethylhexyl)dimethylammonium chloride
CAS No.:	71607-37-9
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An In-depth Technical Guide to the Structural Analysis of **Butyl(2-ethylhexyl)dimethylammonium chloride**

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients and key intermediates is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides a comprehensive, in-depth analysis of the methodologies employed for the structural elucidation of **Butyl(2-ethylhexyl)dimethylammonium chloride**, a quaternary ammonium compound (QAC) with a complex, asymmetric structure. Moving beyond a simple recitation of techniques, this whitepaper delves into the causal reasoning behind experimental design, data interpretation, and the synergistic application of multiple analytical platforms. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (TGA/DSC),

grounded in authoritative principles. The objective is to provide a self-validating framework for the complete structural and physicochemical characterization of this molecule.

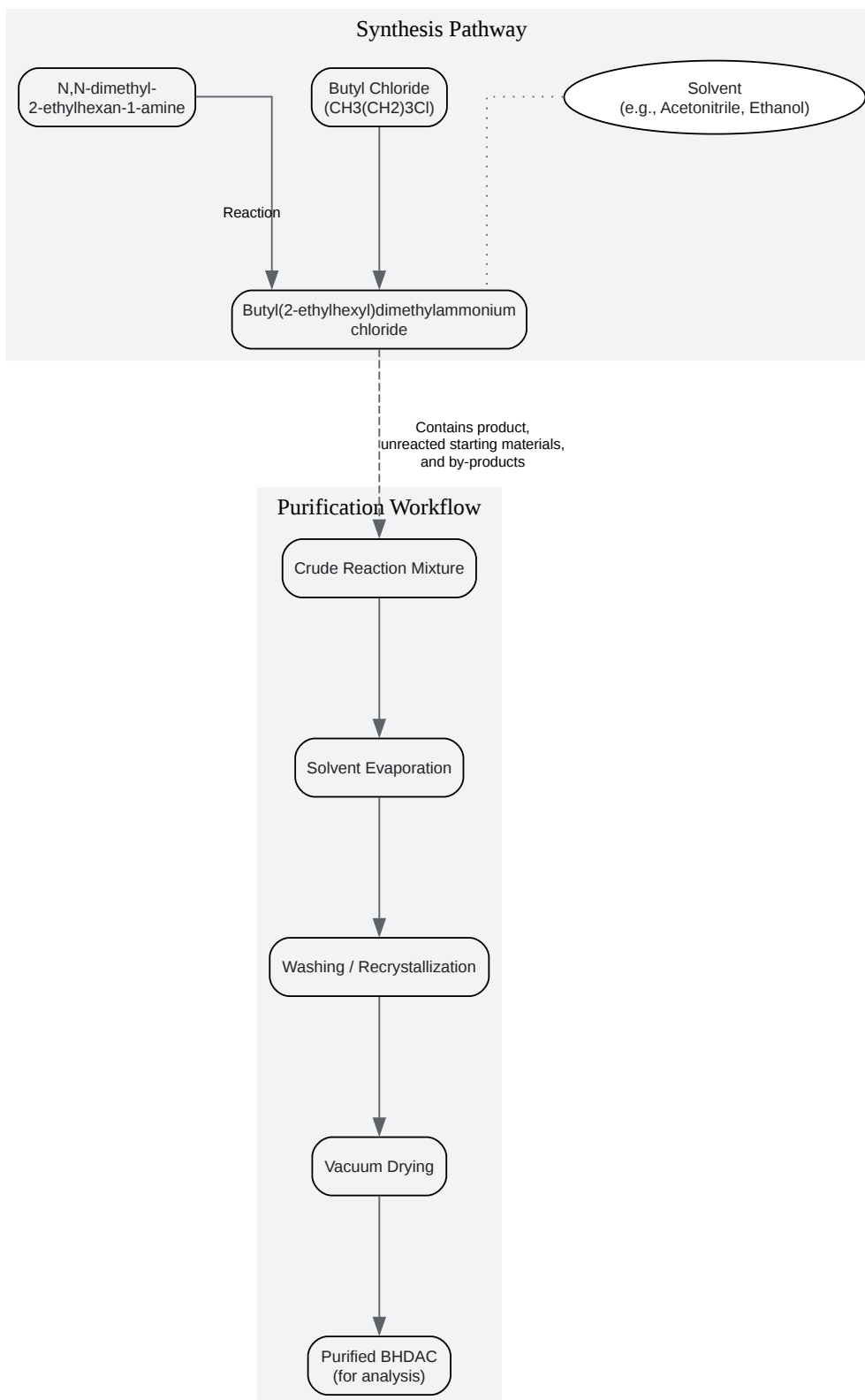
Introduction: The Structural Imperative of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a class of molecules defined by a positively charged polyatomic ion of the structure $[NR_4]^+$, where R represents alkyl or aryl groups.[1] Their permanent positive charge, independent of solution pH, imparts unique surfactant properties, making them valuable as antimicrobials, fabric softeners, and phase transfer catalysts.[1] **Butyl(2-ethylhexyl)dimethylammonium chloride** (BHDAC) is a representative QAC with a chiral center and asymmetric alkyl chains, making its precise structural verification essential.

The structural integrity of BHDAC directly influences its efficacy, toxicity, and stability. Impurities, isomers, or degradation products can significantly alter its biological activity and safety profile. Therefore, a multi-faceted analytical approach is not merely recommended but required to establish a complete structural and purity profile. This guide explores the core techniques that, when used in concert, provide an unambiguous confirmation of the BHDAC structure.

Synthesis Context: Foreseeing Analytical Challenges

The common synthesis route for QACs is the quaternization of a tertiary amine with an alkyl halide.[1][2] For BHDAC, this would typically involve the reaction of N,N-dimethyl-2-ethylhexan-1-amine with butyl chloride or N-butyl-N,N-dimethylamine with 1-chloro-2-ethylhexane.



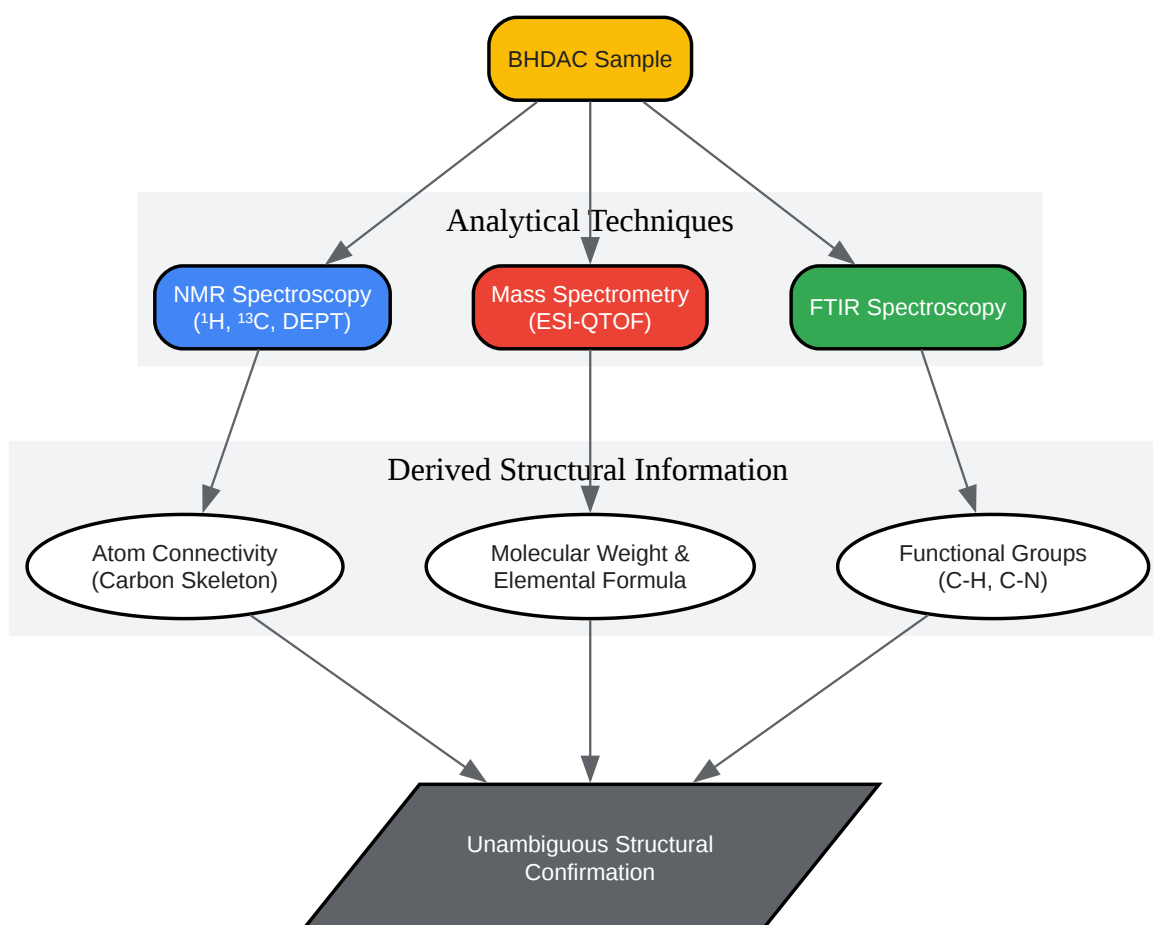
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Caption: High-level overview of BHDAC synthesis and purification.

Understanding this process is critical for the analyst. Potential impurities include unreacted tertiary amine, excess alkyl halide, and side-products. The analytical methods chosen must be capable of not only confirming the target molecule but also identifying and quantifying these potential contaminants.

Core Spectroscopic Techniques for Structural Elucidation

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from NMR, MS, and FTIR, each providing a unique and complementary piece of the structural puzzle.



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Caption: Complementary workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[3] By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides a detailed map of the carbon-hydrogen framework.

Expertise & Causality: For a molecule like BHDAC, with multiple distinct alkyl groups, ^1H and ^{13}C NMR are essential to confirm the presence and connectivity of the butyl, 2-ethylhexyl, and N,N-dimethyl moieties. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign which protons are attached to which carbons, resolving any ambiguity from overlapping signals in the 1D spectra.

Expected ^1H and ^{13}C NMR Data Summary

Group	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
N-(CH ₃) ₂	~3.1 (singlet, 6H)	~51
N-CH ₂ -Butyl	~3.3-3.5 (triplet, 2H)	~64-66
N-CH ₂ -(2-ethylhexyl)	~3.3-3.5 (multiplet, 2H)	~64-66
Butyl Chain (-CH ₂ -)	~1.3-1.8 (multiplets)	~20-30
Butyl Chain (-CH ₃)	~0.9 (triplet, 3H)	~13-14
2-Ethylhexyl Chain (-CH-)	~1.6-1.9 (multiplet, 1H)	~35-40
2-Ethylhexyl Chain (-CH ₂ -)	~1.2-1.4 (multiplets)	~23-32
2-Ethylhexyl Chain (-CH ₃)	~0.8-0.9 (multiplets, 6H)	~10-14

Note: Exact chemical shifts are solvent-dependent. Values are estimates based on similar QAC structures.[4][5][6]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the purified BHDAC sample.
- Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 ; or Deuterated Dimethyl Sulfoxide, DMSO-d_6) in a clean, dry NMR tube. DMSO-d_6 is often preferred for salts to ensure complete dissolution.
- Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Tuning and Shimming: The instrument will automatically tune the probe to the ^1H and ^{13}C frequencies and shim the magnetic field to ensure homogeneity, which is critical for high resolution.
- Data Acquisition:
 - ^1H NMR: Acquire a proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ^{13}C , more scans (e.g., 1024 or more) are typically required.
 - (Optional) DEPT/APT: Run a DEPT-135 or APT experiment to differentiate between CH , CH_2 , and CH_3 carbons.
 - (Optional) 2D NMR: If assignments are ambiguous, acquire 2D COSY and HSQC spectra.
- Data Processing: Fourier transform the raw data (FID), phase correct the spectra, and perform baseline correction.
- Analysis: Integrate the ^1H NMR signals to determine proton ratios. Assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the BHDAC structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. For ionic species like BHDAC, Electrospray Ionization (ESI) is the technique of choice because it allows for the gentle transfer of pre-existing ions from solution into the gas phase for analysis.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, is used to obtain a highly accurate mass measurement of the Butyl(2-ethylhexyl)dimethylammonium cation. This accuracy allows for the unambiguous determination of the elemental formula (e.g., $C_{14}H_{32}N^+$), which serves as a powerful validation of the structure proposed by NMR. The expected monoisotopic mass of the cation is 214.2535 Da. Observing this mass with high accuracy (e.g., within 5 ppm) provides very strong evidence for the correct structure.

Expected MS Data

Ion	Formula	Calculated Monoisotopic Mass (Da)	Expected Observation
Cation [M] ⁺	$C_{14}H_{32}N^+$	214.2535	Base peak in positive ion mode ESI-MS
Chloride Isotope	$^{35}Cl^-$, $^{37}Cl^-$	34.9688, 36.9659	Observed in negative ion mode (if analyzed)

Note: The molecular weight of the corresponding bromide salt's cation is identical.[7]

Experimental Protocol: ESI-TOF Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the BHDAC sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water (50:50).
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the release of the $[C_{14}H_{32}N]^+$ ions into the gas phase.
- **Mass Analysis (TOF):** The ions are accelerated into the time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is measured, which is directly related to its mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. Ensure the mass calibrant is run regularly to maintain high mass accuracy.
- **Data Analysis:** Identify the peak corresponding to the intact cation ($[M]^+$). Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

Expertise & Causality: While NMR and MS define the overall structure, FTIR confirms the presence of key bond types. For BHDAC, the most informative region is the C-H stretching area ($\sim 2800-3000\text{ cm}^{-1}$). The high density of sp^3 C-H bonds in the butyl and ethylhexyl chains will produce strong, characteristic absorbances here. The absence of signals for other groups (e.g., O-H, C=O) is also a crucial piece of evidence for purity. The vibrations associated with the C-N bonds provide further confirmation of the quaternary ammonium structure.^{[8][9]}

Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Associated Functional Group
2950-3000	C-H Asymmetric Stretch	-CH ₃ , -CH ₂ -
2850-2900	C-H Symmetric Stretch	-CH ₃ , -CH ₂ -
1450-1470	C-H Scissoring/Bending	-CH ₂ -
1370-1380	C-H Bending	-CH ₃
~1100-1200	C-N Stretch	Quaternary Ammonium

Reference data for similar alkyl ammonium halides confirms these regions.[10][11]

Experimental Protocol: FTIR-ATR

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the solid BHDAC sample directly onto the ATR crystal.
- Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the functional groups within BHDAC.

Physicochemical Characterization: Thermal Analysis

Beyond the molecular structure, the macroscopic physical properties of a compound are critical, particularly in drug development. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into the material's stability and phase behavior.

Expertise & Causality: As a salt, BHDAC can be considered an ionic liquid, a class of materials known for their unique thermal properties.^{[12][13]} TGA is used to determine the thermal stability and decomposition temperature (Tonset).^{[14][15]} This is a critical parameter for determining maximum processing temperatures and shelf-life stability. DSC is used to identify phase transitions such as melting point (Tm) or glass transition temperature (Tg), which define the material's physical state over a range of temperatures.^[16]

Experimental Protocol: TGA/DSC

- **Sample Preparation:** Accurately weigh 3-5 mg of the BHDAC sample into a TGA or DSC pan (typically aluminum or platinum).
- **Instrument Setup:** Place the sample pan and an empty reference pan into the instrument furnace.
- **Method Programming:**
 - **TGA:** Program a temperature ramp, for example, from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow).
 - **DSC:** Program a heat-cool-heat cycle to erase thermal history. For example, ramp from 25 °C to 150 °C, cool to -50 °C, and then heat again to 200 °C, all at a controlled rate (e.g., 10 °C/min).
- **Data Acquisition:** Run the programmed method. The TGA will record mass loss versus temperature, while the DSC will record heat flow versus temperature.
- **Data Analysis:**
 - **TGA:** Determine the onset temperature of decomposition (Tonset), which indicates the limit of thermal stability.

- DSC: Analyze the heating curves to identify endothermic events like melting (sharp peak) or glass transitions (step change in the baseline).

The Gold Standard: X-Ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.

Trustworthiness: While powerful, this technique is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge. The protocol is a self-validating system; a poor-quality crystal will not diffract X-rays sufficiently to solve the structure. The successful generation of a crystal structure is considered unequivocal proof.[\[17\]](#)

Experimental Protocol: X-Ray Crystallography

- Crystallization: The most critical and often trial-and-error step.
 - Dissolve purified BHDAC in a variety of solvents to near saturation.
 - Attempt crystallization using methods like slow evaporation, vapor diffusion (precipitant diffusing into the sample solution), or cooling crystallization.[\[17\]](#)
 - Screen a wide range of solvent/precipitant systems (e.g., ethanol/ether, acetone/hexane).
- Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount it on a cryo-loop.[\[4\]](#)[\[18\]](#)
- Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument rotates the crystal in a focused X-ray beam, collecting thousands of diffraction spots on a detector.[\[19\]](#)
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - Computational software is used to solve the "phase problem" and generate an initial electron density map.

- A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
- Analysis: The final refined structure provides a complete 3D model of the BHDAC molecule, including the relative positions of the cation and the chloride anion in the crystal lattice.

Conclusion

The structural analysis of **Butyl(2-ethylhexyl)dimethylammonium chloride** demands a rigorous, multi-technique approach that integrates the strengths of various analytical methods. NMR spectroscopy serves to map the covalent framework, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy confirms the presence of key functional groups. Together, these spectroscopic techniques provide a comprehensive and confident structural assignment. Furthermore, thermal analysis provides essential data on the material's physicochemical stability and phase behavior. For absolute structural proof, X-ray crystallography remains the unparalleled gold standard, contingent on successful crystal growth. By employing this integrated and self-validating workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this complex quaternary ammonium compound, meeting the highest standards of scientific integrity.

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